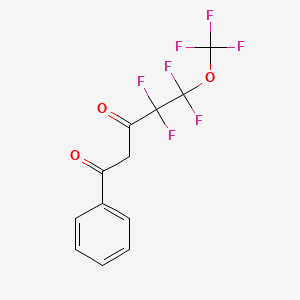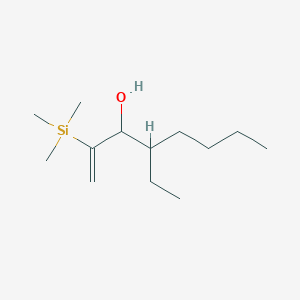
2-(Chloromethyl)-3-nitroprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-3-nitroprop-1-ene is an organic compound characterized by the presence of a chloromethyl group and a nitro group attached to a propene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-nitroprop-1-ene typically involves the chloromethylation of a suitable precursor. One common method involves the reaction of 3-nitroprop-1-ene with chloromethylating agents under controlled conditions. For instance, the reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of phase-transfer catalysts can further enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-3-nitroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and various amines.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Substitution: Products include hydroxymethyl, aminomethyl, and other substituted derivatives.
Reduction: The primary product is 2-(Aminomethyl)-3-nitroprop-1-ene.
Oxidation: Products include nitroso derivatives and other oxidized forms.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-3-nitroprop-1-ene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-3-nitroprop-1-ene involves its interaction with various molecular targets and pathways:
Nucleophilic Attack: The chloromethyl group is susceptible to nucleophilic attack, leading to the formation of various substituted derivatives.
Reduction and Oxidation: The nitro group can undergo reduction and oxidation reactions, altering the compound’s chemical properties and biological activities.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly in the presence of strong acids and catalysts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-4-nitroprop-1-ene: Similar structure but with the nitro group at a different position.
2-(Bromomethyl)-3-nitroprop-1-ene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-(Chloromethyl)-2-nitroprop-1-ene: Similar structure but with the chloromethyl and nitro groups swapped.
Uniqueness
The presence of both chloromethyl and nitro groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
81991-69-7 |
|---|---|
Molekularformel |
C4H6ClNO2 |
Molekulargewicht |
135.55 g/mol |
IUPAC-Name |
2-(chloromethyl)-3-nitroprop-1-ene |
InChI |
InChI=1S/C4H6ClNO2/c1-4(2-5)3-6(7)8/h1-3H2 |
InChI-Schlüssel |
MTFZMSAHUSUGKF-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C[N+](=O)[O-])CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Nitro-3-(trifluoromethyl)anilino]phenol](/img/structure/B14416015.png)
![N-[2-(Benzyloxy)benzoyl]-D-threonine](/img/structure/B14416020.png)
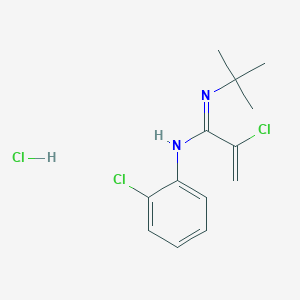
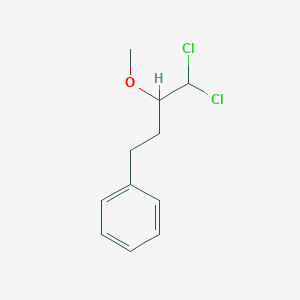
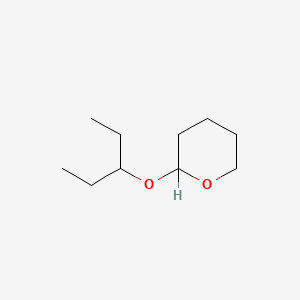
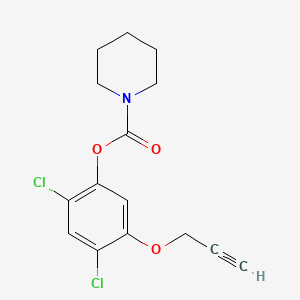
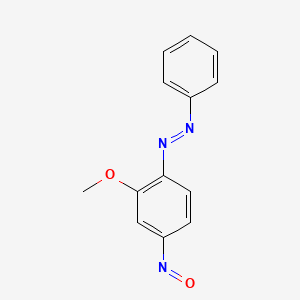


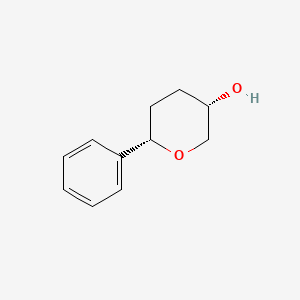
phosphane](/img/structure/B14416070.png)
